molecular formula C12H12N2 B1608774 Biphenyl-2-YL-hydrazine CAS No. 59964-94-2

Biphenyl-2-YL-hydrazine

Cat. No. B1608774
CAS RN: 59964-94-2
M. Wt: 184.24 g/mol
InChI Key: FWBRUIYZVDMIRD-UHFFFAOYSA-N
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Description

Biphenyl-2-YL-hydrazine, also known as (2-phenylphenyl)hydrazine, is a chemical compound with the molecular formula C12H12N2 . It is a derivative of hydrazine, which is an important class of compounds in medicinal chemistry .


Synthesis Analysis

Biphenyl-2-YL-hydrazine can be synthesized through various methods. One such method involves the cyclization of phenylhydrazine with α,β-unsaturated ketones to produce azo-hydrazo products . Another method involves the synthesis of novel benzohydrazides and 2-phenylacetohydrazides bearing the Biphenyl moiety .


Molecular Structure Analysis

The molecular structure of Biphenyl-2-YL-hydrazine can be analyzed using various spectroscopic techniques. These compounds are often characterized by 1H NMR, Mass, and IR spectroscopic techniques .


Chemical Reactions Analysis

The chemical reactions involving Biphenyl-2-YL-hydrazine are complex and can involve multiple steps. For instance, the synthesis of azo-hydrazo products from phenylhydrazine and α,β-unsaturated ketones involves diazotization, coupling, and cyclization .


Physical And Chemical Properties Analysis

Biphenyl-2-YL-hydrazine has a molecular weight of 184.24 . It is typically stored in a freezer to maintain its stability .

Scientific Research Applications

Antimicrobial Activities

Biphenyl-2-YL-hydrazine derivatives have been explored for their antimicrobial properties. A study synthesized arylidene-2-(4-(4-methoxy/bromophenyl) thiazol-2-yl) hydrazines, which displayed significant anti-fungal and anti-bacterial activities. These compounds were effective against fungal strains such as Candida albicans, Cryptococcus neoformans, and Aspergillus flavus, with MIC values in the range of 6.25-25 microg/ml (Bharti et al., 2010).

Electrochemical Detection

Biphenyl-2-YL-hydrazine compounds have been utilized in the electrochemical detection of substances. For instance, a ZrO2 nanoparticles-modified carbon paste electrode was employed for the electrochemical determination of hydrazine, demonstrating improved sensitivity and detection capabilities (Mohammadi et al., 2015).

Synthesis of Novel Compounds

The synthesis of new biphenyl-2-YL-hydrazine derivatives for various applications has been a significant area of research. Studies have explored the synthesis of these compounds with potential anti-Candida activity and evaluated their cytotoxicity, providing insights into their potential therapeutic applications (Secci et al., 2012).

Corrosion Inhibition

Research has also investigated the use of synthesized biphenyl-2-YL-hydrazine compounds as corrosion inhibitors. A study demonstrated the effective use of these compounds in protecting N80 steel in hydrochloric acid, showing their potential in industrial applications (Yadav et al., 2015).

Fluorescence Imaging

Biphenyl-2-YL-hydrazine derivatives have been used in the development of fluorescent probes for biological applications. A particular study developed a novel sensor for hydrazine monitoring in biological and environmental samples, demonstrating its application in fluorescence imaging of stem cells and zebrafish (Zhu et al., 2019).

Safety And Hazards

Biphenyl-2-YL-hydrazine may cause skin and eye irritation. It may also cause respiratory irritation and is very toxic to aquatic life with long-lasting effects .

Future Directions

Biphenyl derivatives, including Biphenyl-2-YL-hydrazine, are being explored as potential inhibitors of PD-1/PD-L1, which are important targets in cancer immunotherapy . This suggests that Biphenyl-2-YL-hydrazine and related compounds could have significant potential in the development of new therapeutics.

properties

IUPAC Name

(2-phenylphenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c13-14-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9,14H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWBRUIYZVDMIRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70396508
Record name BIPHENYL-2-YL-HYDRAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70396508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Biphenyl-2-YL-hydrazine

CAS RN

59964-94-2
Record name BIPHENYL-2-YL-HYDRAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70396508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
BVS Reddy, CR Reddy, MR Reddy, S Yarlagadda… - Organic …, 2015 - ACS Publications
A wide range of benzo[c]cinnolines are prepared through a sequential C–C and C–N bond formation by means of an oxidative C–H functionalization. The reaction proceeds via the C-…
Number of citations: 56 pubs.acs.org
S Gorohovsky, S Meir, V Shkoulev, G Byk… - Synlett, 2003 - thieme-connect.com
… 24c 5-Ethyl-biphenyl-2-yl-hydrazine(5d) was prepared according to the procedure from: … 24c 5-Ethyl-biphenyl-2-yl-hydrazine(5d) was prepared according to the procedure from: …
Number of citations: 21 www.thieme-connect.com
A Dreger, R Cisneros Camuña, N Münster, TA Rokob… - 2010 - Wiley Online Library
Phenyl‐substituted pyrazolium salts, formed by quaternization of pyrazoles with benzyl halides or long‐chain alkyl halides, deprotonate to pyrazol‐3‐ylidenes that undergo a sequence …
D Wang, W Liu, M Tang, N Yu, X Yang - Iscience, 2019 - cell.com
A versatile method for atroposelective synthesis of chiral biaryl diamines and amino alcohols has been developed via para-amination of anilines and phenols with azodicarboxylates …
Number of citations: 25 www.cell.com

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